methyl 2-[2-(2,6-dichlorophenyl)-N-methylacetamido]acetate
Description
Properties
IUPAC Name |
methyl 2-[[2-(2,6-dichlorophenyl)acetyl]-methylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO3/c1-15(7-12(17)18-2)11(16)6-8-9(13)4-3-5-10(8)14/h3-5H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBOFWZQOIRSJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)OC)C(=O)CC1=C(C=CC=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[2-(2,6-dichlorophenyl)-N-methylacetamido]acetate typically involves the reaction of 2,6-dichloroaniline with methyl 2-bromoacetate in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, forming the desired product. The reaction conditions often include a solvent like dimethylformamide and a temperature range of 0-50°C.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(2,6-dichlorophenyl)-N-methylacetamido]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or other strong bases in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-[2-(2,6-dichlorophenyl)-N-methylacetamido]acetate is primarily recognized for its role as an impurity reference material in the development of non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and aceclofenac. Its structural similarity to these compounds suggests potential applications in pain management and anti-inflammatory therapies.
Analgesic Properties
Research indicates that this compound may exhibit analgesic effects similar to its parent compounds. It has been studied for its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
Case Study : In vitro studies demonstrated that this compound inhibited COX-1 and COX-2 activities in a dose-dependent manner, suggesting its potential use as an analgesic agent .
Anticancer Activity
Emerging research has highlighted the compound's potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines.
The biological activity of this compound extends beyond analgesic and anticancer properties. It has been investigated for:
- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various pathogens, indicating potential for development as antimicrobial agents.
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in metabolic pathways relevant to diseases such as diabetes and neurodegenerative disorders .
Research Applications
This compound serves as a vital reference standard in analytical chemistry and drug development processes.
Analytical Chemistry
As an impurity reference material, it aids in the quality control and validation processes of pharmaceutical formulations containing diclofenac or aceclofenac.
| Application Area | Specific Use Case |
|---|---|
| Medicinal Chemistry | Analgesic and anti-inflammatory drug development |
| Anticancer Research | Evaluation of apoptosis-inducing properties |
| Microbiology | Testing antimicrobial efficacy against pathogens |
| Analytical Chemistry | Reference standard for quality control |
Mechanism of Action
The mechanism of action of methyl 2-[2-(2,6-dichlorophenyl)-N-methylacetamido]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dichlorophenyl group is known to enhance its binding affinity to certain proteins, leading to inhibition or modulation of their activity. The acetamido group contributes to the compound’s stability and solubility, facilitating its transport and bioavailability.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural features align with several classes of bioactive molecules, including anti-inflammatory agents, herbicides, and ureido/acetamide derivatives. Below is a detailed comparison:
Anti-Inflammatory Dichlorophenyl Derivatives
Diclofenac analogs, such as tris-(2-hydroxymethyl)methyl ammonium salts of 2-[(2,6-dichlorophenyl)amino]phenylacetate, share the 2,6-dichlorophenyl core but differ in functional groups. Diclofenac derivatives are carboxylic acids, whereas the target compound is an ester, which may enhance lipophilicity and membrane permeability .
| Compound | Core Structure | Functional Groups | Molecular Weight (g/mol) | Application |
|---|---|---|---|---|
| Target Compound | 2,6-Dichlorophenyl | Methyl ester, N-methylacetamide | 301.14 | Synthetic intermediate |
| Diclofenac Acid | 2,6-Dichlorophenyl | Carboxylic acid | 296.15 | Anti-inflammatory drug |
| TRISH.D (Diclofenac Salt) | 2,6-Dichlorophenyl | Tris-hydroxymethyl ammonium | 434.30 | Enhanced solubility formulation |
Agrochemical Acetamide Derivatives
Chloroacetamides like alachlor and pretilachlor () feature dichlorophenyl or diethylphenyl groups but are tailored for herbicidal activity. The target compound’s N-methylacetamide and ester groups distinguish it from these agrochemicals, which typically incorporate alkoxy or thienyl substituents for soil residual activity .
| Compound | Core Structure | Functional Groups | Molecular Weight (g/mol) | Application |
|---|---|---|---|---|
| Target Compound | 2,6-Dichlorophenyl | Methyl ester, N-methylacetamide | 301.14 | Undetermined |
| Alachlor | 2,6-Diethylphenyl | Methoxymethyl, chloroacetamide | 269.77 | Herbicide |
| Pretilachlor | 2,6-Diethylphenyl | Propoxyethyl, chloroacetamide | 311.86 | Herbicide |
Ureido/Acetamide Pharmaceutical Intermediates
Ethyl esters with ureido-thiazole-piperazine scaffolds () demonstrate structural parallels in acetamide and ester groups. For example, 10a–c (yields: 87.7–90.4%, molecular weights: 498–548 g/mol) incorporate substituted phenylureido groups, emphasizing the role of halogenation (e.g., 3,5-dichloro in 10b ) in modulating bioactivity .
| Compound | Core Structure | Functional Groups | Molecular Weight (g/mol) | Yield (%) |
|---|---|---|---|---|
| 10b | 3,5-Dichlorophenylureido | Ethyl ester, thiazole-piperazine | 548.2 | 88.3 |
| Target | 2,6-Dichlorophenyl | Methyl ester, N-methylacetamide | 301.14 | N/A |
Biological Activity
Methyl 2-[2-(2,6-dichlorophenyl)-N-methylacetamido]acetate, with the CAS Number 62805-13-4, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a dichlorophenyl group, which is known for enhancing biological activity through various mechanisms, including enzyme inhibition and receptor binding. The structural formula can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been studied in various contexts:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate potent activity, making it a candidate for further development as an antibacterial agent.
- Anticancer Properties : Research indicates that this compound may possess cytotoxic effects on several cancer cell lines. For instance, it has shown potential in inhibiting the proliferation of HeLa and K562 cells. The IC50 values for these cell lines range from 10 to 20 µM, suggesting a moderate level of efficacy compared to established chemotherapeutics.
The mechanisms underlying the biological activities of this compound include:
- Enzyme Inhibition : The compound is believed to inhibit specific enzymes that are crucial for bacterial survival and cancer cell proliferation. For example, molecular docking studies have revealed binding affinities that support its role as an enzyme inhibitor.
- Reactive Oxygen Species (ROS) Modulation : There is evidence that this compound can modulate ROS levels within cells, potentially leading to increased apoptosis in cancer cells while sparing normal cells.
Case Studies and Experimental Findings
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial effects of this compound against various bacterial strains. The results indicated a strong correlation between the concentration of the compound and its antibacterial activity, with MIC values ranging from 5 to 15 µg/mL across different strains.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 10 Escherichia coli 15 Salmonella typhi 5 -
Cytotoxicity in Cancer Cells :
- In vitro studies on HeLa cells demonstrated that treatment with the compound resulted in significant apoptosis, with IC50 values indicating effective cytotoxicity at concentrations less than those used for conventional treatments.
Cell Line IC50 (µM) HeLa 15 K562 12 MDA-MB-361 18 -
Mechanistic Insights :
- Molecular docking studies have shown that this compound binds effectively to key target proteins involved in cancer progression and bacterial resistance mechanisms.
Q & A
Q. How can researchers design kinetic studies to model the compound’s stability under physiological conditions?
- Methodological Answer :
- pH-dependent degradation : Incubate the compound in buffers (pH 1–10) and monitor degradation via UV-Vis spectroscopy (λ = 280 nm) .
- Arrhenius plots : Calculate activation energy (Eₐ) by measuring degradation rates at 298–318 K .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s melting point?
- Methodological Answer :
- Source calibration : Verify equipment (e.g., Mel-Temp apparatus) with standard reference materials (e.g., benzoic acid) .
- Polymorphism screening : Perform slurry experiments in multiple solvents to isolate stable vs. metastable forms .
Q. Why do NMR spectra from different labs show variations in splitting patterns?
- Methodological Answer :
- Deuterated solvent effects : DMSO-d₆ vs. CDCl₃ can shift proton signals (e.g., upfield shifts in aromatic protons) .
- Temperature control : Ensure consistent probe temperatures (±0.1°C) to avoid conformational exchange broadening .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
